3-methylbut-2-enoic acid
Overview
Description
3-methylbut-2-enoic acid, also known as 3-methyl-2-butenoic acid or senecioic acid, is an organic compound with the chemical formula C5H8O2. It is a colorless to pale yellow liquid with a pungent odor. This compound is soluble in water and many organic solvents, making it a versatile intermediate in organic synthesis .
Mechanism of Action
Target of Action
3,3-Dimethylacrylic acid, also known as 3-Methylcrotonic acid, is a methyl-branched fatty acid . It primarily targets the respiratory system
Mode of Action
It is known to cause skin irritation, serious eye damage, and may cause respiratory irritation .
Biochemical Pathways
3,3-Dimethylacrylic acid is involved in the biosynthesis of fatty acids and secondary metabolites in Myxobacteria . It is formed from branched-chain starter units (isovaleryl-CoA and isobutyryl-CoA), which are derived from the degradation of leucine and valine . It is also involved in a novel branch of the mevalonate pathway involving the intermediate 3,3-dimethylacryloyl-CoA .
Pharmacokinetics
It is known that the compound is a solid at room temperature , and it has a boiling point of 194-195 °C .
Action Environment
It is known that the compound is combustible , and it should be stored in a dark place .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3,3-Dimethylacrylic acid are not fully understood yet. It is known to be involved in various biochemical reactions. It is often used as an organic chemical intermediate and a pharmaceutical intermediate
Cellular Effects
It is known to be used in the production of coatings , suggesting that it may have effects on cellular processes related to the formation and maintenance of cellular structures
Molecular Mechanism
It is known to interact with various biomolecules due to its chemical structure
Metabolic Pathways
It is known to be involved in the synthesis of certain pharmaceuticals , suggesting that it may interact with various enzymes or cofactors
Transport and Distribution
It is known to be soluble in water and most organic solvents , suggesting that it may be transported and distributed via these mediums
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-methylbut-2-enoic acid can be synthesized through several methods:
Oxidation of Mesityl Oxide: One common method involves the oxidation of mesityl oxide with sodium hypochlorite.
Condensation Reactions: Another method includes the condensation of acetone with malonic acid or bromoacetic ester.
Action of Alkalis or Bases: It can also be prepared by the action of alkalis or bases on the ester of α-bromoisovaleric acid.
Industrial Production Methods: In industrial settings, the production of this compound often involves the oxidation of isoprene or its derivatives under controlled conditions. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-methylbut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in substitution reactions, particularly with halogens and other electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Sodium hypochlorite, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, acids, and bases.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Halogenated compounds, esters.
Scientific Research Applications
3-methylbut-2-enoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
3-Methylcrotonic Acid: Similar in structure but differs in reactivity and applications.
Senecioic Acid: Another name for 3-methylbut-2-enoic acid, highlighting its unique properties.
Uniqueness: this compound stands out due to its versatility in organic synthesis and its wide range of applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in both research and industry .
Properties
IUPAC Name |
3-methylbut-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-4(2)3-5(6)7/h3H,1-2H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPNJNDODFVZLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047145 | |
Record name | 3,3-Dimethylacrylic acid | |
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URL | https://comptox.epa.gov/dashboard/DTXSID2047145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Slightly yellow crystalline powder; [Acros Organics MSDS], Solid, Solid; green, phenolic, dairy aroma | |
Record name | 3-Methylcrotonic acid | |
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Record name | Senecioic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000509 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | 3-Methylcrotonic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1213/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
195.00 to 197.00 °C. @ 760.00 mm Hg | |
Record name | Senecioic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000509 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
10 mg/mL, Soluble in most organic solvents, soluble (in ethanol) | |
Record name | Senecioic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000509 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 3-Methylcrotonic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1213/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
541-47-9 | |
Record name | 3-Methyl-2-butenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=541-47-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Senecioic acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541479 | |
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Record name | 3,3-Dimethylacrylic acid | |
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Record name | 3,3-Dimethylacrylic acid | |
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Record name | 3,3-Dimethylacrylic acid | |
Source | EPA DSSTox | |
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Record name | 3-methylcrotonic acid | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.985 | |
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Record name | 3-METHYL CROTONIC ACID | |
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Record name | Senecioic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000509 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
65 °C | |
Record name | Senecioic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000509 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3,3-Dimethylacrylic acid?
A1: 3,3-Dimethylacrylic acid has the molecular formula C5H8O2 and a molecular weight of 100.12 g/mol.
Q2: Is there any spectroscopic data available for 3,3-Dimethylacrylic acid?
A2: Yes, surface-enhanced Raman scattering (SERS) spectra have been recorded and analyzed for 3,3-Dimethylacrylic acid on silver colloids at different concentrations. []
Q3: How can 3,3-Dimethylacrylic acid be synthesized?
A3: One method involves the carbonation of the Grignard reagent derived from 1-isobutenyl bromide with 14CO2 to yield 3,3-Dimethylacrylic acid (14C-1). [] Another approach utilizes the reaction of 3,3-Dimethylacrylic acid and N-bromo succinimide with benzoyl peroxide to form 3,3-Bis(bromomethyl)acrylic acid, followed by ring closure in a basic medium to obtain 4-(Bromomethyl)but-2-enolide. []
Q4: Can 3,3-Dimethylacrylic acid undergo cyclization reactions?
A4: Yes, 3,3-Dimethylacrylic acid can participate in cyclization reactions. For example, reacting it with 3-fluorophenol in methanesulfonic acid yields 5-fluoro-2,2-dimethylchroman-4-one. [, ] It can also react with 1-hydroxycarbazole or its derivatives in the presence of catalysts like trifluoroacetic acid or a mixture of AlCl3 and POCl3 to form various pyrano[2,3-a]carbazole derivatives. [, , ]
Q5: How does 3,3-Dimethylacrylic acid react with radicals?
A5: Studies using kinetic-EPR have shown that aliphatic radicals can add to 3,3-Dimethylacrylic acid in aqueous solutions. The reaction rate is significantly influenced by steric effects due to the two methyl groups at the 3-position. []
Q6: What are some applications of 3,3-Dimethylacrylic acid?
A6: 3,3-Dimethylacrylic acid serves as a valuable building block in organic synthesis. One notable application is its use in the synthesis of (+)-trans-chrysanthemic acid, a key component of pyrethrin insecticides. [] It is also utilized in preparing pyranoquinoline alkaloids like flindersine, haplamine, and N-methylflindersine through a (4+2) cycloaddition reaction involving o-quinone methide intermediates. [] Additionally, 3,3-Dimethylacrylic acid serves as a starting material in the synthesis of the left-hand portion of azinomycins, potent antitumor agents. []
Q7: Can 3,3-Dimethylacrylic acid be used in polymer chemistry?
A7: Yes, 3,3-Dimethylacrylic acid can be polymerized. Studies have investigated the influence of crystal structure on its polymerization. [] It is also used as an organic ligand in nickel-based organometallic clusters for potential applications as resists in nanolithography. []
Q8: Does 3,3-Dimethylacrylic acid play a role in biological systems?
A8: Yes, research indicates that 3,3-Dimethylacrylic acid is an intermediate in a novel biosynthetic pathway found in myxobacteria. This pathway provides precursors for fatty acid biosynthesis and secondary metabolite formation. [] Feeding experiments using 13C-labeled precursors in Stigmatella aurantiaca and Myxococcus xanthus revealed that 3,3-Dimethylacrylic acid is converted to isovaleryl-CoA, demonstrating its role in this alternative metabolic route. [, ]
Q9: How does 3,3-Dimethylacrylic acid contribute to the production of volatiles in myxobacteria?
A9: Studies on Myxococcus xanthus demonstrate that 3,3-Dimethylacrylic acid can be utilized by mutant strains to produce isovaleryl-CoA, a key precursor in the biosynthesis of volatile compounds like (S)-9-methyldecan-3-ol and 9-methyldecan-3-one. []
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